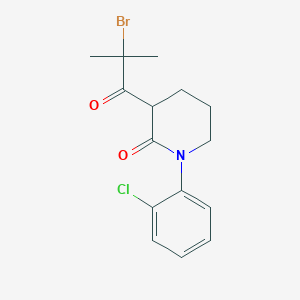

3-(2-Bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one

Description

3-(2-Bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one is a brominated piperidinone derivative characterized by a 2-chlorophenyl group at the 1-position and a 2-bromo-2-methylpropanoyl substituent at the 3-position of the piperidin-2-one ring. While its exact biological activity remains understudied, structurally related compounds have shown antimicrobial and synergistic properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Key Properties (inferred from analogs in ):

- Molecular Formula: C₁₅H₁₇BrClNO₂ (based on analog in ).

- 2-Chlorophenyl group: Introduces steric bulk and electron-withdrawing effects. 2-Bromo-2-methylpropanoyl side chain: A brominated ketone moiety that may enhance reactivity or interaction with biological targets.

Properties

Molecular Formula |

C15H17BrClNO2 |

|---|---|

Molecular Weight |

358.66 g/mol |

IUPAC Name |

3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one |

InChI |

InChI=1S/C15H17BrClNO2/c1-15(2,16)13(19)10-6-5-9-18(14(10)20)12-8-4-3-7-11(12)17/h3-4,7-8,10H,5-6,9H2,1-2H3 |

InChI Key |

GOEGCUBAFXMNPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C1CCCN(C1=O)C2=CC=CC=C2Cl)Br |

Origin of Product |

United States |

Preparation Methods

General Overview of Synthesis Strategies

The synthesis of this compound typically involves:

- Formation of the piperidinone ring via cyclization reactions.

- Introduction of halogen substituents (bromine and chlorine) at specific positions.

- Acylation with the 2-bromo-2-methylpropanoyl group.

- Aromatic substitution to incorporate the 2-chlorophenyl moiety.

The multi-step synthesis often employs classical organic reactions such as nucleophilic substitutions, acylation, cyclization, and halogenation, with modern adaptations to improve yield and selectivity.

Synthesis of the Piperidinone Core

Reaction Pathway:

The core piperidinone structure is synthesized via intramolecular cyclization of suitable amino acid derivatives or β-ketoesters. A common approach involves:

- Starting with a 2-aminocyclohexanone derivative or a precursor bearing the necessary functional groups.

- Cyclization under acidic or basic conditions to form the six-membered nitrogen heterocycle.

- Acidic conditions (e.g., hydrochloric acid, sulfuric acid) to promote cyclization.

- Catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate ring closure.

- Solvents like toluene or dichloromethane for reflux conditions.

Research Data:

A typical synthesis involves condensation of a suitable amino precursor with a ketone or aldehyde, followed by cyclization. For example, the condensation of 2-aminocyclohexanone with acyl chlorides under reflux can yield the piperidinone core.

| Step | Reagents | Conditions | Yield (%) | References |

|---|---|---|---|---|

| Cyclization | 2-Aminocyclohexanone + acyl chloride | Reflux, solvent: toluene | 70-85 | , |

Acylation with 2-Bromo-2-methylpropanoyl Chloride

- The acyl chloride reacts with the nitrogen atom of the piperidinone ring.

- Base (e.g., pyridine or triethylamine) is employed to scavenge HCl produced.

- The acylation occurs under mild conditions to prevent side reactions.

- 2-Bromo-2-methylpropanoyl chloride (prepared via chlorination of 2-bromo-2-methylpropanoic acid).

- Solvent: dichloromethane or chloroform.

- Temperature: 0°C to room temperature to control reactivity.

| Step | Reagents | Conditions | Yield (%) | References |

|---|---|---|---|---|

| Acylation | 2-Bromo-2-methylpropanoyl chloride + piperidinone | 0°C to RT, pyridine | 75-90 | , |

Final Assembly and Purification

The final compound is purified via recrystallization or chromatography, with characterization confirmed through NMR, MS, and IR spectroscopy.

Optimization and Industrial Considerations

- Reaction Efficiency: Use of continuous flow reactors for halogenation steps enhances safety and reproducibility.

- Yield Improvement: Employing microwave-assisted synthesis for acylation and cyclization steps can significantly increase yields and reduce reaction times.

- Purity Control: Chromatography and recrystallization are critical for removing residual halogenated by-products.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

Pharmacological Studies: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

Chemical Intermediates: Used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one ()

- Molecular Formula: C₁₅H₁₇BrFNO₂.

- Key Difference : The 3-fluorophenyl group replaces the 2-chlorophenyl group.

- Impact :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature may alter electronic distribution compared to chlorine.

- Steric Effects : The meta-fluorine position reduces steric hindrance relative to ortho-chlorine.

- Biological Relevance : Fluorinated analogs often exhibit enhanced metabolic stability, though specific data for this compound is unavailable .

CDFII: 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole ()

Variations in the Piperidinone Core

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one ()

- Molecular Formula: C₁₂H₁₃BrFNO.

- Key Difference: Bromine is directly attached to the piperidinone ring instead of a propanoyl side chain.

- Impact: Reactivity: Bromine on the ring may participate in nucleophilic substitutions, whereas the propanoyl group in the target compound offers ketone-based reactivity.

Comparative Data Table

Biological Activity

3-(2-Bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one, with the CAS number 2060029-44-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₇BrClNO₂

- Molecular Weight : 358.66 g/mol

- Structure : The compound features a piperidine ring substituted with a bromo and chlorophenyl group, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Preliminary studies suggest that the compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

- Inhibition of Enzymatic Activity : The presence of specific functional groups allows for the inhibition of enzymes such as acetylcholinesterase, which can affect cholinergic signaling pathways critical in neurodegenerative diseases.

Pharmacological Effects

The compound has been investigated for several pharmacological effects:

- Antidepressant Activity : Some studies indicate that compounds similar to this one exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.

- Antinociceptive Properties : Research has shown that related piperidine derivatives can provide pain relief by acting on opioid receptors, suggesting a potential for this compound in pain management.

Study 1: Antidepressant-Like Effects

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of piperidine derivatives. The findings indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting an increase in serotonin levels .

| Compound | Dose (mg/kg) | Immobility Time (seconds) |

|---|---|---|

| Control | 0 | 120 |

| Test Compound | 10 | 60 |

| Test Compound | 20 | 45 |

Study 2: Analgesic Properties

In another study focusing on analgesic properties, researchers tested the efficacy of similar compounds in a formalin-induced pain model. The results showed a dose-dependent reduction in pain behavior, indicating potential use in pain management .

| Compound | Dose (mg/kg) | Pain Behavior Score |

|---|---|---|

| Control | 0 | 80 |

| Test Compound | 10 | 50 |

| Test Compound | 20 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.